What are the physical and chemical properties of methyl vinyl sulfone?
What are the physical and chemical properties of methyl vinyl sulfone?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vinyl sulfone (MVS) is a reactive organosulfur compound with the chemical formula C₃H₆O₂S.[1] It is characterized by the presence of a vinyl group directly attached to a sulfonyl group, making it a potent Michael acceptor. This high reactivity makes MVS a valuable reagent in organic synthesis and a versatile tool in chemical biology and drug discovery. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of methyl vinyl sulfone, along with experimental protocols and key applications.
Physical and Chemical Properties
Methyl vinyl sulfone is a clear, pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.
Physical Properties of Methyl Vinyl Sulfone
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆O₂S | [1] |
| Molecular Weight | 106.14 g/mol | [2] |
| Appearance | Clear pale yellow liquid | [1] |
| Boiling Point | 115-117 °C at 19 mmHg (252-255 °F at 24 mmHg) | [2] |
| Density | 1.212 g/mL at 25 °C | [2] |
| Solubility in Water | 10 to 50 mg/mL at 17.2 °C (63 °F) | |
| Refractive Index (n20/D) | 1.463 | [2] |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [2] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 3680-02-2 | [1] |
| IUPAC Name | 1-(methylsulfonyl)ethene | [1] |
| SMILES | CS(=O)(=O)C=C | [1] |
| InChI | InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3 | [3] |
Experimental Protocols
Determination of Physical Properties
Boiling Point Determination (Thiele Tube Method - General Procedure)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample of liquid is the Thiele tube method.[4]
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Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath).
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Procedure:
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A small amount of methyl vinyl sulfone (approximately 0.5 mL) is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
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The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly.
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The side arm of the Thiele tube is gently heated.
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As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Heating is discontinued (B1498344) when a steady stream of bubbles is observed.
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The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]
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Solubility in Water (General Procedure)
The solubility of an organic compound in water provides insight into its polarity.
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Apparatus: Test tube, graduated cylinder or pipette, vortex mixer (optional).
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Procedure:
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To a test tube, add a known volume of deionized water (e.g., 1 mL).
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Add a small, measured amount of methyl vinyl sulfone (e.g., 10 mg).
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Vigorously shake or vortex the test tube for 1-2 minutes.
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Allow the mixture to stand and observe if the methyl vinyl sulfone has completely dissolved.
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If it dissolves, continue adding small, known amounts of the solute until it no longer dissolves to determine the approximate solubility.[5][6]
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Synthesis of Methyl Vinyl Sulfone
A common method for the synthesis of methyl vinyl sulfone involves the elimination reaction of 2-(methylsulfonyl)ethanol (B46698).[7]
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Reactants: 2-(methylsulfonyl)ethanol, triethylamine (B128534) (TEA), methanesulfonyl chloride, dichloromethane (B109758) (DCM).
-
Procedure:
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A solution of 2-(methylsulfonyl)ethanol (1 g, 8.05 mmol) and triethylamine (1.23 mL, 8.85 mmol) in dichloromethane (10 mL) is cooled to 0 °C in an ice bath with stirring.[7]
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Methanesulfonyl chloride (0.68 mL, 8.85 mmol) is added dropwise to the cooled solution.[7]
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The reaction mixture is stirred at 0 °C for 1.5 hours.[7]
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The mixture is then poured into a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and 2N HCl.[7]
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.[7]
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Chemical Reactivity and Mechanisms
The primary mode of reactivity for methyl vinyl sulfone is the Michael addition , a nucleophilic addition to the β-carbon of the vinyl group. The electron-withdrawing sulfonyl group strongly activates the double bond, making it highly electrophilic.
Michael Addition Reaction
Methyl vinyl sulfone readily reacts with a wide range of nucleophiles, including thiols, amines, and carbanions. The reaction with thiols is particularly efficient and is often utilized in bioconjugation and materials science.[8]
The general mechanism for the base-catalyzed Michael addition of a thiol to methyl vinyl sulfone is as follows:
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Deprotonation: A base removes the acidic proton from the thiol, generating a highly nucleophilic thiolate anion.
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Nucleophilic Attack: The thiolate anion attacks the β-carbon of the methyl vinyl sulfone.
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Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or another proton source to yield the final thioether product.
Applications in Research and Development
Derivatization Agent in HPLC-MS
Methyl vinyl sulfone is employed as a derivatization reagent to enhance the detection of certain biomolecules in high-performance liquid chromatography-mass spectrometry (HPLC-MS). A notable application is the specific derivatization of pseudouridine (B1679824), a modified nucleoside found in RNA.[9] The addition of the methyl sulfonyl group increases the hydrophilicity and imparts a fixed charge, improving chromatographic separation and ionization efficiency in mass spectrometry.[9]
Experimental Workflow: Derivatization of Pseudouridine for HPLC-MS Analysis
Use in Proteomics and Chemical Biology
The high reactivity of methyl vinyl sulfone towards nucleophilic amino acid residues, such as cysteine and lysine, makes it a valuable tool in proteomics.[10][11] It can be incorporated into chemical probes and cross-linkers to study protein structure, function, and interactions. The vinyl sulfone moiety acts as a covalent warhead that irreversibly binds to target proteins.[10]
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl vinyl sulfone provides characteristic signals for the vinyl and methyl protons.
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¹H NMR (CDCl₃, 90 MHz): δ 6.77 (dd, 1H, J = 16.4, 9.5 Hz), 6.44 (d, 1H, J = 16.4 Hz), 6.12 (d, 1H, J = 9.5 Hz), 2.97 (s, 3H).[3]
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Interpretation: The three distinct signals in the vinyl region (δ 6.1-6.8 ppm) correspond to the three non-equivalent vinyl protons, with their splitting patterns (doublet of doublets and two doublets) confirming their coupling relationships. The singlet at δ 2.97 ppm corresponds to the three equivalent protons of the methyl group.[3][12]
Infrared (IR) Spectroscopy
The IR spectrum of methyl vinyl sulfone shows strong absorptions characteristic of the sulfonyl and vinyl functional groups.
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Key IR Absorptions (neat):
Mass Spectrometry
The electron ionization mass spectrum of methyl vinyl sulfone shows a molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): m/z = 106
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Major Fragments: The fragmentation often involves the loss of the methyl group (M-15), the vinyl group (M-27), or cleavage of the C-S bond.[15]
Safety Information
Methyl vinyl sulfone is a toxic and irritant compound. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is incompatible with strong oxidizing agents and can react exothermically with reducing agents.[1] Polymerization can occur in the presence of catalysts or initiators.[1]
References
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- 2. Methyl vinyl sulfone = 97 3680-02-2 [sigmaaldrich.com]
- 3. Methyl vinyl sulfone(3680-02-2) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Methyl vinyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Pseudouridine detection improvement by derivatization with methyl vinyl sulfone and capillary HPLC-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solved Below is the 1H spectrum of methyl vinyl sulfone. | Chegg.com [chegg.com]
- 13. Methyl vinyl sulfone(3680-02-2) IR Spectrum [m.chemicalbook.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
